5-Iodopyrimidine-2,4-diamine

Cross-coupling Suzuki-Miyaura Oxidative addition

5-Iodopyrimidine-2,4-diamine (CAS 157924-46-4), also known as 2,4-diamino-5-iodopyrimidine, is a halogenated heterocyclic building block with the molecular formula C4H5IN4 and a molecular weight of 236.01 g/mol. The compound exists as an off-white to light brown crystalline solid with a melting point of 212–214 °C (recrystallized from acetonitrile) and requires storage under inert gas at 2–8 °C with protection from light.

Molecular Formula C4H5IN4
Molecular Weight 236.016
CAS No. 157924-46-4
Cat. No. B2937435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodopyrimidine-2,4-diamine
CAS157924-46-4
Molecular FormulaC4H5IN4
Molecular Weight236.016
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)N)I
InChIInChI=1S/C4H5IN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9)
InChIKeyRJQHTXXLHUXGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Iodopyrimidine-2,4-diamine (CAS 157924-46-4): Baseline Identity for Procurement and Differentiation


5-Iodopyrimidine-2,4-diamine (CAS 157924-46-4), also known as 2,4-diamino-5-iodopyrimidine, is a halogenated heterocyclic building block with the molecular formula C4H5IN4 and a molecular weight of 236.01 g/mol . The compound exists as an off-white to light brown crystalline solid with a melting point of 212–214 °C (recrystallized from acetonitrile) and requires storage under inert gas at 2–8 °C with protection from light . It is synthesized via electrophilic iodination of 2,4-diaminopyrimidine using iodine monochloride (ICl) in methanol, affording the product in approximately 80% yield . The iodine substituent at the C5 position of the pyrimidine-2,4-diamine scaffold confers distinct reactivity that differentiates this compound from its 5-chloro, 5-bromo, and 5-fluoro analogs in both synthetic and biological contexts.

Why 5-Chloro, 5-Bromo, or 5-Fluoro Pyrimidine-2,4-diamine Analogs Cannot Substitute for 5-Iodopyrimidine-2,4-diamine


Generic substitution of the C5 halogen on the pyrimidine-2,4-diamine scaffold is not chemically or biologically conservative. The carbon–halogen bond dissociation energy, leaving-group propensity, and atomic radius differ substantially across the halogen series (I > Br > Cl > F), directly impacting Pd-catalyzed oxidative addition rates in cross-coupling reactions [1]. Furthermore, the 5-iodo substituent has been shown to be critical for biological potency in TLR8 agonism: replacement of iodine with chlorine, bromine, or fluorine results in substantial loss of agonist activity in the pyrimidine-2,4-diamine chemotype [2]. Physical properties such as melting point, density, and storage requirements also diverge meaningfully, with the iodo derivative requiring light-protected cold storage due to the photolability of the C–I bond, a constraint less pronounced for the bromo and chloro analogs . These differences preclude simple interchangeability in synthetic routes, biological screening campaigns, or structure–activity relationship studies.

Quantitative Differentiation Evidence for 5-Iodopyrimidine-2,4-diamine (CAS 157924-46-4) vs. Halogenated Analogs


Pd-Catalyzed Cross-Coupling Reactivity: 5-Iodo Outperforms 5-Bromo and 5-Chloro in Oxidative Addition Rate

In palladium(0)-catalyzed cross-coupling reactions, the rate-determining oxidative addition step follows the established reactivity order C–I > C–Br > C–Cl >> C–F for aryl halides. Competition experiments with a reduced iron pincer complex quantitatively confirmed this trend for aryl halides, establishing I > Br > Cl as the relative oxidative addition rate hierarchy [1]. Within the pyrimidine-2,4-diamine scaffold, this translates into practical synthetic superiority: 2-amino-5-halo-4-methoxy-6-phenylpyrimidines were evaluated in Suzuki–Miyaura arylations, and the 5-iodopyrimidines were explicitly reported as the most efficient substrates among the halogen series [2]. The weaker C–I bond (bond dissociation energy approximately 57 kcal/mol) compared to C–Br (~68 kcal/mol) and C–Cl (~80 kcal/mol) enables milder reaction conditions, shorter reaction times, and higher conversion yields for the 5-iodo derivative.

Cross-coupling Suzuki-Miyaura Oxidative addition Organometallic chemistry

Divergent Reactivity in Pd-Catalyzed Coupling: Iodopyrimidines Yield 5-(3-Oxobutyl) Products, Bromopyrimidines Yield Olefinic Products

A study by Wada et al. demonstrated a mechanistically significant divergence between iodopyrimidines and bromopyrimidines in palladium-catalyzed reactions with methyl vinyl ketone. When bromopyrimidines were employed, the reaction proceeded via conventional vinylic substitution to afford olefinic-substituted products. In contrast, the use of iodopyrimidines under identical conditions resulted in formal addition of the pyrimidine across the carbon–carbon double bond of methyl vinyl ketone, yielding 5-(3-oxobutyl)pyrimidine derivatives . This chemoselectivity switch is attributed to the higher reactivity of the C–I bond toward oxidative addition, altering the catalytic cycle trajectory. Such divergent reactivity is not accessible with 5-bromo-, 5-chloro-, or 5-fluoropyrimidine-2,4-diamine analogs, making the 5-iodo derivative uniquely suited for accessing 5-(3-oxobutyl)-functionalized pyrimidine-2,4-diamines.

Heck-type coupling Methyl vinyl ketone Chemoselectivity Organometallic chemistry

TLR8 Agonist Potency: 5-Iodo Substituent Is Essential; Chloro, Bromo, and Fluoro Replacement Abrogates Activity

In a systematic structure–activity relationship (SAR) study of substituted pyrimidine-2,4-diamines as human TLR8 agonists, compound 4b (N4-butyl-5-iodo-6-methylpyrimidine-2,4-diamine) displayed an EC₅₀ of 1.64 μM in TLR8-specific reporter gene assays [1]. Replacement of the 5-iodo group with chloro (6a), bromo (6b), or fluoro (6c) led to substantial losses in potency; all three halogen-substituted analogs were reported as significantly less active [1]. The des-iodo analogue (compound 15, lacking any C5 halogen) exhibited an EC₅₀ of 22 μM, representing an approximately 13-fold reduction in potency compared to the 5-iodo compound 4b [1]. While these data are derived from the N4-butyl-6-methyl-substituted series rather than the unsubstituted parent compound, the SAR trend strongly demonstrates that the 5-iodo substituent is a critical pharmacophoric element for TLR8 agonism within the pyrimidine-2,4-diamine chemotype.

Toll-like receptor 8 Immunostimulation Structure–activity relationship Innate immunity

Optimal Application Scenarios for 5-Iodopyrimidine-2,4-diamine (CAS 157924-46-4) Based on Differentiation Evidence


Medicinal Chemistry: TLR8 Agonist Lead Optimization and Innate Immune Modulator Discovery

Innate immune modulator discovery programs targeting human TLR8 benefit from the demonstrated SAR advantage of the 5-iodo substituent in the pyrimidine-2,4-diamine chemotype. The 13-fold potency advantage of the 5-iodo derivative over the des-iodo analogue (EC₅₀ 1.64 μM vs. 22 μM), and the substantial losses observed with chloro, bromo, and fluoro replacements, directly support the prioritization of 5-iodopyrimidine-2,4-diamine as a core building block for lead generation and SAR expansion in this target class [1]. Researchers designing focused libraries around the C5 position of the scaffold can proceed with confidence that the iodo substituent preserves TLR8 agonistic activity, whereas alternative halogens would compromise the primary pharmacological endpoint.

Synthetic Chemistry: Efficient Pd-Catalyzed C5 Derivatization via Suzuki-Miyaura and Sonogashira Cross-Coupling

Synthetic chemists requiring efficient, high-yielding Pd-catalyzed cross-coupling at the C5 position of the pyrimidine-2,4-diamine scaffold should select the 5-iodo derivative over the 5-bromo or 5-chloro analogs. The well-established oxidative addition reactivity order I > Br > Cl, confirmed by quantitative competition experiments [1], and the explicit report that 5-iodopyrimidines are the most efficient substrates in Suzuki arylations of the 2-amino-5-halo-4-methoxy-6-phenylpyrimidine series , translate into practical advantages: lower catalyst loadings, shorter reaction times, and higher conversion yields. This is particularly relevant for parallel synthesis libraries and scale-up processes where reaction efficiency directly impacts cost and throughput.

Agrochemical Intermediate Synthesis: Pesticide Lead Generation Using 5-Iodopyrimidine-2,4-diamine as a Key Intermediate

The use of 2,4-diamino-5-iodopyrimidines as intermediates for insecticidal and acaricidal compounds is specifically claimed in US Patent 5,696,259, where the 5-iodo derivative serves as the requisite substrate for Suzuki coupling with alkenylboronic acids to install the pharmacophoric alkenyl side chain [1]. The superior reactivity of the C–I bond in Pd-catalyzed cross-coupling, relative to C–Br or C–Cl, makes the 5-iodo derivative the preferred intermediate for introducing C5-alkenyl and C5-aryl substituents in the synthesis of crop protection agents targeting lepidopteran and coleopteran pests. Agrochemical discovery groups synthesizing pyrimidine-based pesticide candidates should select the 5-iodo building block for this key C5 derivatization step.

Chemoselective Synthesis: Accessing 5-(3-Oxobutyl)pyrimidine-2,4-diamine Derivatives via Divergent Pd-Catalyzed Coupling

For synthetic programs that require the preparation of 5-(3-oxobutyl)-substituted pyrimidine-2,4-diamine derivatives, 5-iodopyrimidine-2,4-diamine is the only viable halogenated precursor. The palladium-catalyzed reaction of iodopyrimidines with methyl vinyl ketone uniquely proceeds via addition across the carbon–carbon double bond to afford the 3-oxobutyl adduct, whereas bromopyrimidines under identical conditions yield conventional olefinic substitution products [1]. This chemoselectivity switch, driven by the higher reactivity of the C–I bond, enables access to a distinct structural class of C5-functionalized pyrimidine-2,4-diamines that cannot be obtained from the corresponding 5-bromo or 5-chloro starting materials.

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